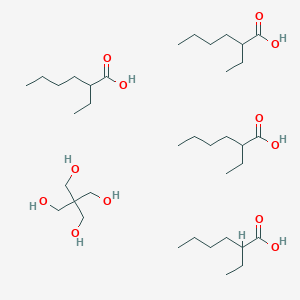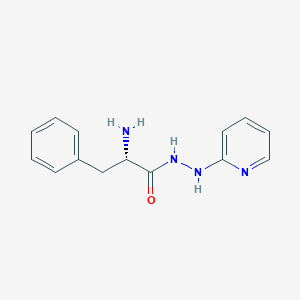
Tetrakis(2-ethylhexanoic acid); pentek
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrakis(2-ethylhexanoic acid); pentek is a chemical compound that is widely used in various industrial and scientific applications. It is known for its unique properties and versatility, making it a valuable component in many chemical processes. The compound is derived from 2-ethylhexanoic acid, which is a carboxylic acid commonly used to prepare lipophilic metal derivatives that are soluble in nonpolar organic solvents .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tetrakis(2-ethylhexanoic acid); pentek typically involves the reaction of 2-ethylhexanoic acid with metal cations to form metal ethylhexanoates. This process can be carried out under various conditions, depending on the desired metal derivative. For example, the reaction of 2-ethylhexanoic acid with cobalt(II) ions in the presence of a suitable solvent can yield cobalt(II) bis(2-ethylhexanoate) .
Industrial Production Methods
Industrial production of this compound often involves the hydroformylation of propylene to produce butyraldehyde, followed by aldol condensation to form 2-ethylhexenal. This intermediate is then hydrogenated to produce 2-ethylhexanal, which is subsequently oxidized to yield 2-ethylhexanoic acid . The final step involves the reaction of 2-ethylhexanoic acid with the desired metal cation to form the metal ethylhexanoate complex .
化学反応の分析
Types of Reactions
Tetrakis(2-ethylhexanoic acid); pentek undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by the presence of specific reagents and conditions.
Common Reagents and Conditions
Reduction: Reduction reactions involving this compound can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the replacement of the ethylhexanoate group with other functional groups, facilitated by reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of 2-ethylhexanal primarily yields 2-ethylhexanoic acid, while reduction reactions can produce various alcohols or hydrocarbons .
科学的研究の応用
Tetrakis(2-ethylhexanoic acid); pentek has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in polymerization reactions and as a reagent in organic synthesis.
Biology: Employed in the preparation of metal complexes for biological studies and as a component in various biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent in certain medical conditions.
作用機序
The mechanism of action of Tetrakis(2-ethylhexanoic acid); pentek involves its interaction with specific molecular targets and pathways. For example, in oxidation reactions, the compound acts as a catalyst, facilitating the transfer of oxygen to the substrate. In reduction reactions, it can donate electrons to the substrate, leading to the formation of reduced products . The exact molecular targets and pathways depend on the specific application and reaction conditions.
類似化合物との比較
Tetrakis(2-ethylhexanoic acid); pentek can be compared with other similar compounds, such as:
Versatic™ Acid 10: A synthetic mixture of tertiary carboxylic acids used as an alternative to 2-ethylhexanoic acid in various applications.
Neodecanoic Acid: Another alternative to 2-ethylhexanoic acid, known for its advantageous classification and labeling profile.
These compounds share similar properties and applications but differ in their chemical structure and specific uses. This compound is unique in its ability to form stable metal complexes that are highly soluble in nonpolar solvents, making it particularly valuable in industrial and scientific applications .
特性
IUPAC Name |
2,2-bis(hydroxymethyl)propane-1,3-diol;2-ethylhexanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C8H16O2.C5H12O4/c4*1-3-5-6-7(4-2)8(9)10;6-1-5(2-7,3-8)4-9/h4*7H,3-6H2,1-2H3,(H,9,10);6-9H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTMNLQEZZQQGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.CCCCC(CC)C(=O)O.C(C(CO)(CO)CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H76O12 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
713.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![7-(2-Aminoethylsulfanylmethyl)-2-methyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one;hydrochloride](/img/structure/B8232322.png)









